molecular formula C22H25NO4S B557262 Fmoc-Cys(tBu)-OH CAS No. 67436-13-9

Fmoc-Cys(tBu)-OH

Cat. No. B557262
CAS RN: 67436-13-9
M. Wt: 399.5 g/mol
InChI Key: IXAYZHCPEYTWHW-IBGZPJMESA-N
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Description

“Fmoc-Cys(tBu)-OH” is an organic compound commonly used in peptide and protein synthesis . It is a solid substance with a white or similar to white color .


Synthesis Analysis

“Fmoc-Cys(tBu)-OH” is used as an amino acid building block in peptide synthesis . A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold has been reported . The PD is compatible with conventional solid phase peptide synthesis (SPPS), and its applicability has been established in both microwave-assisted SPPS and native chemical ligation (NCL) in a model system .


Molecular Structure Analysis

The molecular formula of “Fmoc-Cys(tBu)-OH” is C22H25NO4S . Its molecular weight is 399.5 g/mol .


Chemical Reactions Analysis

“Fmoc-Cys(tBu)-OH” is used in Fmoc solid-phase peptide synthesis . It is involved in the synthesis of peptides containing multiple disulfide bonds, which frequently relies on orthogonal cysteine protecting groups to engineer the disulfide linkages in a regioselective manner .


Physical And Chemical Properties Analysis

“Fmoc-Cys(tBu)-OH” is a white solid . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

“Fmoc-Cys(tBu)-OH” is a derivative of the amino acid cysteine, used in peptide synthesis. The “Fmoc” and “tBu” parts are protecting groups that prevent unwanted reactions during the synthesis process . Here are some applications:

  • Peptide Synthesis

    • Fmoc-Cys(tBu)-OH is used in the synthesis of peptides . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
    • The method involves coupling amino acid building blocks to one another via amide bonds . The protecting groups are then removed under specific conditions to yield the desired peptide .
    • The results of this application are the successful synthesis of peptides with high yields .
  • Protein Science

    • Fmoc-Cys(tBu)-OH is used in the field of protein science . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
    • Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
    • The outcomes of this application are the successful synthesis and modification of proteins for various research purposes .
  • Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters

    • This application is in the field of biochemistry . The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field .
    • A simple and general methodology has been developed, enabling access to peptide thioester surrogates . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed .
    • The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH . These fast kinetics arise from our bio-inspired N S design, intein-like intramolecular catalysis .
    • The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .
  • Greening Fmoc/tBu Solid-phase Peptide Synthesis

    • This application is in the field of green chemistry . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings .
    • This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
    • In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .

Safety And Hazards

In case of skin contact with “Fmoc-Cys(tBu)-OH”, it is recommended to wash off immediately with plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water . It is advised to avoid dust formation and breathing mist, gas, or vapors .

Future Directions

The use of “Fmoc-Cys(tBu)-OH” in peptide synthesis is gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

properties

IUPAC Name

(2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYZHCPEYTWHW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(tBu)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
J Smerdka, J Rademann, G Jung - Journal of Peptide Science …, 2004 - Wiley Online Library
A novel tool for polymer‐assisted solution phase (PASP) esterification of amino acid and peptide derivatives has been developed. When treated with carboxylic acids, polymer‐bound …
Number of citations: 6 onlinelibrary.wiley.com
F Wu, JP Mayer, VM Gelfanov, F Liu… - The Journal of Organic …, 2017 - ACS Publications
Naturally occurring, multiple cysteine-containing peptides are a structurally unique class of compounds with a wide range of therapeutic and diagnostic applications. The development …
Number of citations: 31 pubs.acs.org
PWR Harris, MA Brimble - Peptide Science, 2015 - Wiley Online Library
The cancer protein NY‐ESO‐1 has been shown to be one of the most promising vaccine candidates although little is known about its cellular function. Using a chemical protein strategy, …
Number of citations: 4 onlinelibrary.wiley.com
SH Yang, PWR Harris, GM Williams… - European Journal of …, 2016 - Wiley Online Library
The efficient synthesis of N α ‐protected S‐palmitoylated cysteine building blocks using thiol‐ene coupling is described. These building blocks were incorporated into a resin‐bound …
K Fukumoto, A Kajiyama, S Shimura… - Asian Journal of …, 2015 - Wiley Online Library
Arginine‐rich, cell‐penetrating peptides (CPPs) and oligoarginines are attractive tools for intracellular delivery of various molecules with low membrane permeability. Although a variety …
Number of citations: 5 onlinelibrary.wiley.com
JB Esquivel, C Sanchez, MJ Fazio - Journal of liquid …, 1998 - Taylor & Francis
This work reports the direct separation of twenty one Fmoc, Boc, Trt, and Pmc, single and double protected amino acids (PAA) using protein-based and macrocyclic antibiotic-based …
Number of citations: 22 www.tandfonline.com
Y Sun, A Zhan, S Zhou, X Kuang, H Shen, H Liu… - Chinese Chemical …, 2019 - Elsevier
Mitochondrial dysfunction is associated with the emergence of several neurological and cardiovascular diseases. Hence, mitochondria-targeting delivery strategies are highly significant …
Number of citations: 20 www.sciencedirect.com
ET Williams, PWR Harris… - Angewandte Chemie …, 2018 - Wiley Online Library
We report a new method herein coined SP‐CLipPA (solid‐phase cysteine lipidation of a peptide or amino acid) for the synthesis of mono‐S‐lipidated peptides. This technique utilizes …
Number of citations: 39 onlinelibrary.wiley.com
CHIDEU CHANG, AM FELIX… - … Journal of Peptide …, 1980 - Wiley Online Library
Experimental details for the “Fmoc solid phase peptide synthesis” of somatostatin are described. The 9‐fluorenylmethyloxycarbonyl group was rapidly and quantitatively cleaved by 55% …
Number of citations: 121 onlinelibrary.wiley.com
JW Drijfhout, W Bloemhoff - International journal of peptide and …, 1991 - Wiley Online Library
A new synthetic functionalized antigen carrier is described. It consists of a core of seven branched lysine residues, of which each of the four N‐terminal lysine residues contains two N‐(S…
Number of citations: 56 onlinelibrary.wiley.com

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